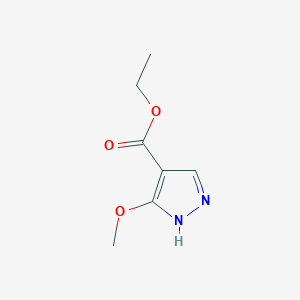

Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-methoxy-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-12-7(10)5-4-8-9-6(5)11-2/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHCBKUFAXDEDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478968-48-8 | |

| Record name | ethyl 3-methoxy-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate (CAS 478968-48-8), a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While direct literature on this specific molecule is limited, this document, based on established principles of organic chemistry and extensive data on analogous pyrazole derivatives, offers valuable insights into its synthesis, chemical properties, reactivity, and potential applications. The guide is intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic and therapeutic programs.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its five-membered aromatic ring containing two adjacent nitrogen atoms provides a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability. This has led to the development of pyrazole-containing compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][3][4] Ethyl 3-methoxy-1H-pyrazole-4-carboxylate represents a valuable, yet underexplored, derivative within this class of compounds, offering a unique substitution pattern for the exploration of new chemical space.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is presented in Table 1.

Table 1: Physicochemical Properties of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

| Property | Value | Source |

| CAS Number | 478968-48-8 | [5] |

| Molecular Formula | C₇H₁₀N₂O₃ | [5] |

| Molecular Weight | 170.17 g/mol | [5] |

| Appearance | Predicted to be a solid | Inferred from similar compounds |

| Solubility | Predicted to be soluble in common organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate) | Inferred from similar compounds |

| Boiling Point | Not available | |

| Melting Point | Not available |

Predicted Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Pyrazole NH: A broad singlet is expected in the downfield region (δ 10-13 ppm), characteristic of the acidic proton on the pyrazole ring.

-

Pyrazole C5-H: A singlet is anticipated around δ 8.0-8.5 ppm.

-

Methoxy Group (OCH₃): A sharp singlet at approximately δ 3.8-4.2 ppm.

-

Ethyl Ester (OCH₂CH₃): A quartet around δ 4.2-4.4 ppm for the methylene protons and a triplet around δ 1.2-1.4 ppm for the methyl protons.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (C=O): A signal is expected in the range of δ 160-165 ppm.

-

Pyrazole C3 and C5: The carbon bearing the methoxy group (C3) would likely appear around δ 155-160 ppm, while C5 would be in the region of δ 135-140 ppm.

-

Pyrazole C4: The carbon attached to the ester group (C4) is predicted to be the most downfield of the pyrazole ring carbons, around δ 100-105 ppm.

-

Methoxy Carbon (OCH₃): A signal is expected around δ 55-60 ppm.

-

Ethyl Ester Carbons (OCH₂CH₃): The methylene carbon should appear around δ 60-65 ppm, and the methyl carbon around δ 14-16 ppm.

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the pyrazole N-H stretching vibration.

-

C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ due to the ester carbonyl group.

-

C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the pyrazole ring stretching vibrations.

-

C-O Stretch: Bands in the 1000-1300 cm⁻¹ region are expected for the C-O stretching of the ester and methoxy groups.

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 170. Subsequent fragmentation may involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) or the entire ester group (-COOC₂H₅, m/z = 73).

-

Synthesis and Reaction Chemistry

Proposed Synthetic Pathway

The most logical approach involves a two-step sequence starting from the commercially available Ethyl 3-amino-1H-pyrazole-4-carboxylate:

-

Diazotization of the Amino Group: The 3-amino group can be converted to a diazonium salt using sodium nitrite in an acidic medium (e.g., sulfuric acid or hydrochloric acid) at low temperatures (0-5 °C). This is a standard and high-yielding reaction for aromatic amines.

-

Hydrolysis to the Hydroxy Intermediate and Subsequent Methylation: The resulting diazonium salt is unstable and can be readily hydrolyzed to the corresponding 3-hydroxy-1H-pyrazole-4-carboxylate by gentle warming. This intermediate can then be methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base (e.g., potassium carbonate or sodium hydride) in an appropriate solvent like acetone or DMF to yield the final product.

Caption: Proposed two-step synthesis of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve Ethyl 3-amino-1H-pyrazole-4-carboxylate (1 equivalent) in dilute sulfuric acid (e.g., 10% v/v) and cool the mixture to 0-5 °C in an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water. Add this solution dropwise to the stirred pyrazole solution, maintaining the temperature below 5 °C. The reaction is typically complete after stirring for an additional 30-60 minutes at this temperature.

-

Hydrolysis: Slowly warm the reaction mixture to room temperature and then heat gently to 50-60 °C. Nitrogen gas evolution will be observed. Continue heating until the gas evolution ceases.

-

Work-up: Cool the reaction mixture to room temperature. The product, Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate, may precipitate out of the solution. If not, extract the aqueous solution with a suitable organic solvent such as ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

-

Reaction Setup: To a solution of Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2-3 equivalents).

-

Methylation: Add methyl iodide (1.2-1.5 equivalents) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the crude product.

-

Purification: Purify the crude Ethyl 3-methoxy-1H-pyrazole-4-carboxylate by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Key Reactivity and Derivatization

The Ethyl 3-methoxy-1H-pyrazole-4-carboxylate scaffold offers several sites for further chemical modification, making it a versatile building block.

Caption: Key reactive sites on Ethyl 3-methoxy-1H-pyrazole-4-carboxylate.

-

N1-Position: The pyrazole ring's N1 position is nucleophilic and can be readily alkylated, arylated, or acylated under basic conditions. This allows for the introduction of various substituents to modulate the compound's physicochemical and pharmacological properties.

-

Ester Moiety: The ethyl ester at the C4 position is a versatile handle for further transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to the primary alcohol.

-

C5-Position: The C5 position of the pyrazole ring is susceptible to electrophilic substitution, such as halogenation, providing another point for diversification.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a cornerstone in the design of kinase inhibitors, a critical class of therapeutics for cancer and inflammatory diseases.[4] The 3-methoxy substitution on the pyrazole ring can serve as a crucial hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The ester at the C4 position can be elaborated to introduce vectors that can occupy other pockets within the ATP-binding site, thereby enhancing potency and selectivity.

Derivatives of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate could be explored as potential inhibitors of a wide range of kinases, including but not limited to:

-

Janus kinases (JAKs)

-

Aurora kinases

-

p38 MAP kinase

-

Fms-like tyrosine kinase 3 (FLT3)[7]

Furthermore, the anti-inflammatory and anticancer properties of various pyrazole derivatives suggest that this compound could be a valuable starting point for the development of novel therapeutics in these areas.[1][2]

Safety and Handling

A specific Safety Data Sheet (SDS) for Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is not publicly available. However, based on the hazard profile of structurally related compounds like Ethyl 3-amino-1H-pyrazole-4-carboxylate, the following precautions should be observed:

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Toxicology: Similar compounds are reported to be harmful if swallowed and may cause skin and eye irritation.[6]

-

Environmental Hazards: Some pyrazole derivatives are known to be toxic to aquatic life.[6] Dispose of waste in accordance with local, state, and federal regulations.

It is imperative to consult the supplier's SDS upon purchase and to perform a thorough risk assessment before handling this chemical.

Conclusion

Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is a promising and versatile building block for the synthesis of novel bioactive molecules. While direct experimental data is currently sparse, this technical guide provides a solid foundation for its synthesis, characterization, and application in drug discovery programs. Its unique substitution pattern on the privileged pyrazole scaffold makes it an attractive starting point for the development of next-generation kinase inhibitors and other therapeutics. Further research into the synthesis and biological evaluation of this compound and its derivatives is highly encouraged.

References

- Berezin A S, et al. Synthesis, Structure, and Properties of a Copper Bromide Coordination Compound with 3-Amino-4-EthoxyCarbonylPyrazole. Nature of the Nonresonant and Ferromagnetic Absorption Observed by EPR. Journal of Superconductivity and Novel Magnetism, 2015, 28: 1007-1011.

- Youssef A, et al. Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. Journal of the Korean Chemical Society, 2001, 45(5): 448-453.

-

PubChem. Ethyl 3-amino-1H-pyrazole-4-carboxylate. Available from: [Link]

- Chen, Yun; Bai, Gang; Ning, Yi; Cai, Shi; Zhang, Tao; Song, Peiran; Zhou, Jinpei; Duan, Wenhu; Ding, ...

- Google Patents. WO2011064798A1 - Process for the preparation of a pyrazole derivative.

-

PubChem. ethyl 3-methyl-1H-pyrazole-4-carboxylate. Available from: [Link]

-

ResearchGate. Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. Available from: [Link]

- Wei, Y., et al.

-

PMC. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Available from: [Link]

-

ResearchGate. (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available from: [Link]

-

MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Available from: [Link]

- Google Patents. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

- TCI Chemicals. SAFETY DATA SHEET - Ethyl Pyrazole-3-carboxylate.

-

PubMed Central. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Available from: [Link]

- ResearchGate. New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. (This is a relevant but not fully accessible reference).

-

MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available from: [Link]

-

PMC. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available from: [Link]

-

De Gruyter. Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. Available from: [Link]

- Imperial College London. NMR Data for Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (5). 13C dmso-d6.

-

PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academicstrive.com [academicstrive.com]

- 3. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethyl 3-methoxy-1H-pyrazole-4-carboxylate | 478968-48-8 [sigmaaldrich.com]

- 6. ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Technical Guide: Physical Properties & Characterization of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

This technical guide details the physicochemical characterization, synthesis logic, and experimental handling of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate , a critical scaffold in medicinal chemistry.

Executive Summary

Ethyl 3-methoxy-1H-pyrazole-4-carboxylate (CAS: 478968-48-8) serves as a versatile heterocyclic building block in drug discovery, particularly for kinase inhibitors and anti-inflammatory agents.[1] Its structural value lies in the 3-methoxy-pyrazole motif, which functions as a hydrogen bond acceptor while modulating lipophilicity compared to its 3-hydroxy (polar) or 3-alkyl (lipophilic) analogues.

This guide provides a comprehensive analysis of its physical properties, spectral signatures, and synthetic handling, designed to support researchers in optimizing reaction conditions and purification protocols.

Chemical Identity & Structural Analysis[2][3][4][5][6][7]

| Attribute | Detail |

| IUPAC Name | Ethyl 3-methoxy-1H-pyrazole-4-carboxylate |

| CAS Number | 478968-48-8 |

| Molecular Formula | C |

| Molecular Weight | 170.17 g/mol |

| SMILES | CCOC(=O)C1=C(OC)N=N1 (Tautomer dependent) |

| InChIKey | VXHCBKUFAXDEDI-UHFFFAOYSA-N |

Structural Insight: Tautomerism & Hydrogen Bonding

The "1H" designation implies a free NH group, allowing the molecule to exist in tautomeric equilibrium. However, the presence of the 3-methoxy group locks the oxygen atom, preventing the keto-enol tautomerism seen in 3-hydroxy-pyrazoles (pyrazolones). This "locking" effect significantly increases solubility in organic solvents compared to the 3-hydroxy analogue.

Physicochemical Properties[1][3][4][6][7][8][9][10][11]

Solid-State & Thermal Properties

-

Physical State: Solid (Crystalline powder).

-

Appearance: Typically off-white to pale yellow.

-

Melting Point: Experimental data is sparse in open literature, but structural analogues (e.g., ethyl 3-amino-1H-pyrazole-4-carboxylate) melt between 100–140 °C .

-

Note: Impurities from N-methylation byproducts can significantly depress the melting point.

-

-

Density (Predicted): ~1.25 ± 0.1 g/cm

.

Solution Properties (Solubility & Lipophilicity)

-

Solubility:

-

High: DMSO, DMF, Methanol, Ethyl Acetate, Dichloromethane.

-

Low/Insoluble: Water (neutral pH), Hexanes.

-

-

pKa (Acidic NH): ~11.5 (Predicted). The NH proton is weakly acidic, allowing deprotonation by strong bases (e.g., NaH, KOtBu) for N-alkylation reactions.

-

LogP (Octanol/Water): ~1.12 (Predicted).

-

Implication: The compound is moderately lipophilic, making it suitable for standard reverse-phase HPLC (C18) purification or normal-phase flash chromatography.

-

Spectral Characterization (Diagnostic Signals)

Reliable identification relies on distinguishing the O-methyl group from potential N-methyl impurities.

Proton NMR ( H NMR, 400 MHz, DMSO- )

| Position | Shift ( | Multiplicity | Integration | Assignment |

| NH | 12.0 – 13.5 | Broad Singlet | 1H | Pyrazole NH (Exchangeable) |

| C5-H | 8.05 – 8.20 | Singlet | 1H | Pyrazole Ring CH |

| O-CH | 4.15 – 4.25 | Quartet ( | 2H | Ethyl Ester (Methylene) |

| O-CH | 3.85 – 3.95 | Singlet | 3H | Diagnostic Methoxy |

| -CH | 1.25 – 1.30 | Triplet ( | 3H | Ethyl Ester (Methyl) |

-

Critical Check: If a singlet appears at 3.6–3.8 ppm instead of ~3.9 ppm, suspect N-methylation (impurity).

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive (

). -

Observed Mass:

171.1. -

Fragmentation: Loss of ethyl group (

171

Synthesis & Critical Handling

Retrosynthetic Logic & Regioselectivity

The primary challenge in synthesizing this scaffold is achieving O-alkylation (Methoxy) over N-alkylation (N-Methyl). The precursor, Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate, exists predominantly as the oxo tautomer (pyrazolone).

-

Direct Methylation Risk: Using MeI/K

CO -

Optimized Route: Use of "hard" alkylating agents (e.g., Diazomethane or TMS-Diazomethane) or silver salts (Ag

CO

Synthesis Workflow Diagram

Figure 1: Synthetic pathway highlighting the competition between O-alkylation (Target) and N-alkylation (Impurity).

Handling & Stability

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from moisture to prevent ester hydrolysis.

-

Safety (GHS):

-

H302: Harmful if swallowed.[2]

-

H315/H319: Causes skin/eye irritation.

-

P280: Wear protective gloves/eye protection.

-

References

-

PubChem Compound Summary. (2025). Ethyl 3-amino-1H-pyrazole-4-carboxylate (Related Analogue Data). National Center for Biotechnology Information. Link

-

Sigma-Aldrich. (2025). Safety Data Sheet: Ethyl 3-methoxy-1H-pyrazole-4-carboxylate. Merck KGaA. Link

-

ChemicalBook. (2025).[3] NMR Spectrum Data for Methyl 1H-pyrazole-4-carboxylate (Structural Reference). Link

-

MDPI. (2019). Synthesis and Crystal Structure of Pyrazole Carboxylates. Molbank. Link

Sources

An In-depth Technical Guide to Ethyl 3-methoxy-1H-pyrazole-4-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is a versatile heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its unique structural motif, featuring a pyrazole core functionalized with both a methoxy and an ethyl carboxylate group, makes it an attractive scaffold for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the pharmaceutical sciences.

Core Molecular Attributes

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective utilization in research and development. The key molecular attributes of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 170.1659 g/mol | [1] |

| Chemical Formula | C₇H₁₀N₂O₃ | [1] |

| CAS Number | 478968-48-8 | [1] |

| Canonical SMILES | CCOC(=O)C1=C(NN=C1)OC | |

| InChI Key | VXHCBKUFAXDEDI-UHFFFAOYSA-N |

Synthesis and Characterization

The synthesis of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate can be approached through various synthetic strategies. A common and effective method involves the chemical modification of a readily available precursor, Ethyl 3-amino-1H-pyrazole-4-carboxylate. This approach is advantageous as it leverages established synthetic protocols for the pyrazole core structure.

A Plausible Synthetic Pathway: From Amino to Methoxy

The transformation of the 3-amino group to a 3-methoxy group can be achieved via a two-step sequence involving diazotization followed by a nucleophilic substitution with methanol. This well-established chemical transformation in aromatic and heteroaromatic systems provides a reliable route to the target molecule.

Caption: Plausible synthetic pathway for Ethyl 3-methoxy-1H-pyrazole-4-carboxylate.

Experimental Protocol: Synthesis of the Precursor, Ethyl 3-amino-1H-pyrazole-4-carboxylate

The following protocol is adapted from established literature procedures for the synthesis of the key precursor.

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: To the flask, add ethyl (ethoxymethylene)cyanoacetate and ethanol.

-

Hydrazine Addition: While stirring, slowly add hydrazine hydrate to the mixture. An exothermic reaction may be observed; maintain the temperature with an ice bath if necessary.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield Ethyl 3-amino-1H-pyrazole-4-carboxylate.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a suitable solvent as it readily dissolves the reactants and is relatively inert under the reaction conditions. Its boiling point allows for a controlled reflux temperature.

-

Slow Addition of Hydrazine: Hydrazine hydrate is a reactive nucleophile, and its slow addition helps to control the exothermicity of the reaction and prevent the formation of side products.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.

Characterization of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

A comprehensive characterization of the final product is essential to confirm its identity and purity. The following spectroscopic techniques are critical for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the methoxy group (a singlet), and the pyrazole ring proton (a singlet). The chemical shifts of these protons will be influenced by the electronic environment of the pyrazole ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Key signals to identify include the carbonyl carbon of the ester, the carbons of the pyrazole ring, the methoxy carbon, and the carbons of the ethyl group.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

A strong absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretching of the ester group.

-

C-H stretching vibrations in the aromatic and aliphatic regions.

-

C-O stretching vibrations for the methoxy and ester groups.

-

N-H stretching vibration (if the pyrazole nitrogen is not substituted).

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) should be observed at m/z corresponding to the calculated molecular weight of 170.17. Fragmentation patterns can also provide structural information.

Applications in Drug Discovery

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The incorporation of a methoxy group and an ethyl carboxylate ester at specific positions on the pyrazole ring of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate provides medicinal chemists with valuable handles for further molecular elaboration and optimization of pharmacological activity.

Role as a Versatile Building Block

Ethyl 3-methoxy-1H-pyrazole-4-carboxylate serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The pyrazole ring itself can undergo N-alkylation or N-arylation to introduce further diversity.

Caption: Potential synthetic modifications and therapeutic applications.

Rationale for its Utility in Medicinal Chemistry:

-

Structural Rigidity: The planar pyrazole ring provides a rigid scaffold that can orient appended functional groups in a well-defined three-dimensional space, which is crucial for specific interactions with biological targets.

-

Hydrogen Bonding Capabilities: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating interactions with protein active sites.

-

Modulation of Physicochemical Properties: The methoxy and ethyl ester groups can be modified to fine-tune properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.

Conclusion

Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is a valuable chemical entity with significant potential in the field of drug discovery and development. Its straightforward synthesis from readily available starting materials, coupled with the versatility of its functional groups for further chemical modification, makes it an attractive building block for the creation of novel therapeutic agents. This technical guide has provided a foundational understanding of its molecular properties, synthesis, characterization, and potential applications, empowering researchers to effectively utilize this compound in their scientific endeavors.

References

- Vertex AI Search.

Sources

Structure Elucidation of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

The following technical guide details the structure elucidation of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate , focusing on the critical differentiation between regioisomers and tautomers common in pyrazole chemistry.

Technical Guide for Analytical & Synthetic Chemists

Executive Summary

Ethyl 3-methoxy-1H-pyrazole-4-carboxylate (CAS: 478968-48-8) is a functionalized pyrazole scaffold widely used in fragment-based drug discovery. Its structure elucidation presents two primary challenges:

-

Regioisomerism (O- vs. N-alkylation): Synthesized typically from ethyl 3-hydroxy-1H-pyrazole-4-carboxylate, the precursor possesses three nucleophilic sites (N1, N2, and O3). Confirming the methyl group is attached to the oxygen (O-methoxy) rather than the nitrogen (N-methyl) is the critical quality attribute.

-

Annular Tautomerism: As a 1H-pyrazole, the molecule exists in dynamic equilibrium between the 3-methoxy and 5-methoxy tautomers.

This guide provides a self-validating analytical workflow to unambiguously assign the structure using NMR (

Synthetic Context & Impurity Profile

Understanding the synthetic origin is the first step in structural verification. The standard route involves the methylation of Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate .

-

Potential Isomers (Impurities):

-

N-methylation: Formation of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (pyrazolone derivative).

-

C-methylation: Rare, but possible at C5 if conditions are harsh.

-

The analytical strategy must rule out the N-methylated pyrazolone isomers.

Analytical Strategy & Data Interpretation

Mass Spectrometry (LC-MS)

-

Molecular Formula:

[4] -

Exact Mass: 170.0691 Da

-

Observed Ion:

m/z -

Fragmentation Pattern:

-

Loss of Ethyl group (

) -

Loss of Ethanol (

) from the ester. -

Diagnostic: Loss of Formaldehyde (

, 30 Da) is characteristic of anisoles (methoxy aromatics), supporting the O-Me structure over N-Me.

-

Infrared Spectroscopy (FT-IR)

-

: Broad band at

-

: Strong ester band at

-

: Pyrazole ring stretch

Nuclear Magnetic Resonance (NMR)

This is the definitive method for structure assignment.

A.

H NMR Analysis (400 MHz, DMSO-

)

| Signal | Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| NH | 12.0 – 13.5 | Broad Singlet | 1H | N1-H | Confirms free NH (1H-pyrazole). |

| H-5 | 7.90 – 8.20 | Singlet | 1H | C5-H | Deshielded aromatic proton. |

| Ester | 4.20 – 4.30 | Quartet ( | 2H | Characteristic ethyl ester. | |

| Methoxy | 3.80 – 3.95 | Singlet | 3H | Critical Region. | |

| Ester | 1.25 – 1.35 | Triplet ( | 3H | Characteristic ethyl ester. |

Note: Chemical shifts may vary slightly based on concentration and solvent (CDCl

B.

C NMR Analysis (100 MHz, DMSO-

)

The Carbon-13 spectrum provides the "Smoking Gun" for distinguishing O-Me from N-Me.

-

O-Methoxy Carbon (

): Resonates at 55 – 62 ppm . -

N-Methyl Carbon (

): Resonates at 35 – 45 ppm .

Decision Rule: If the methyl singlet in

C. 2D NMR (HMBC) - The Connectivity Proof

Heteronuclear Multiple Bond Correlation (HMBC) links protons to carbons separated by 2-3 bonds.

-

O-Methyl Proof:

-

The Methoxy protons (

ppm) will show a strong correlation to C3 (the pyrazole ring carbon). -

C3 will also show a correlation to the NH proton (if visible) or weak coupling to H-5.

-

-

Ester Position Proof:

-

The Ester

protons will correlate to the Ester Carbonyl ( -

The H-5 proton will correlate to C4 (quaternary) and C3 .

-

Tautomerism: The 3-OMe vs 5-OMe Paradox

In solution, 3-substituted pyrazoles undergo rapid annular tautomerism.

-

Tautomer A: Ethyl 3-methoxy-1H-pyrazole-4-carboxylate.[2][3][5][6]

-

Tautomer B: Ethyl 5-methoxy-1H-pyrazole-4-carboxylate.

Observation: In NMR, you will typically see a single set of time-averaged signals at room temperature because the proton transfer is faster than the NMR timescale.

Solvent Effect: In DMSO-

Elucidation Logic Workflow

The following diagram illustrates the decision tree for validating the structure.

Caption: Analytical logic flow for distinguishing the target O-methyl pyrazole from N-methyl impurities.

Experimental Protocol: NMR Sample Preparation

To ensure high-resolution data for structure confirmation:

-

Solvent Selection: Use DMSO-

(99.9% D) rather than CDCl-

Reason: DMSO slows down the proton exchange of the pyrazole NH, making the signal sharper and often visible around 13 ppm, which is crucial for confirming the 1H-pyrazole core.

-

-

Concentration: Dissolve 5-10 mg of the sample in 0.6 mL of solvent.

-

Acquisition:

-

Run standard 1H (16 scans).

-

Run 13C (512+ scans) to ensure the quaternary carbons (C3, C4, C=O) are visible.

-

Run HMBC optimized for

Hz.

-

References

-

PubChem Compound Summary: Ethyl 3-methoxy-1H-pyrazole-4-carboxylate.[3][6] National Center for Biotechnology Information.

-

[Link]

-

-

General Pyrazole Tautomerism: Elguero, J. et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II.

-

[Link]

-

-

NMR of Pyrazoles: Alkorta, I. et al. "N-H...N Hydrogen bonds in pyrazoles." Journal of the American Chemical Society. (Contextual reference for NH shifts).

-

[Link]

-

Sources

- 1. ethyl 3-methyl-1H-pyrazole-4-carboxylate | C7H10N2O2 | CID 227598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 37622-90-5 | Ethyl 1H-pyrazole-4-carboxylate | Esters | Ambeed.com [ambeed.com]

- 3. WO2021181122A1 - Gpr52 modulator compounds - Google Patents [patents.google.com]

- 4. cas 478968-48-8|| where to buy Ethyl 3-methoxy-1H-pyrazole-4-carboxylate [chemenu.com]

- 5. 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid | 113100-56-4 [chemicalbook.com]

- 6. Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate | 31697-11-7 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry due to their wide range of biological activities. The substituent pattern on the pyrazole ring, in this case, a methoxy group at the 3-position and an ethyl carboxylate at the 4-position, plays a crucial role in defining its chemical properties and potential applications in drug discovery and materials science.

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-methoxy-1H-pyrazole-4-carboxylate, offering insights into its structural confirmation and purity assessment. As a Senior Application Scientist, the aim is to not only present the data but also to explain the underlying principles and experimental considerations that are vital for researchers in the field.

Molecular Structure and Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

Molecular Formula: C₇H₁₀N₂O₃[1]

Molecular Weight: 170.17 g/mol [1]

CAS Number: 478968-48-8[1]

The structure, depicted below, consists of a pyrazole ring, a methoxy group (-OCH₃), and an ethyl carboxylate group (-COOCH₂CH₃). The presence of these functional groups gives rise to characteristic signals in various spectroscopic analyses.

Caption: Molecular Structure of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate.

Spectroscopic Data Summary

The following table summarizes the expected and, where available, reported spectroscopic data for Ethyl 3-methoxy-1H-pyrazole-4-carboxylate. Due to the limited availability of published experimental data for this specific molecule, predicted values and data from analogous compounds are also considered for a comprehensive understanding.

| Spectroscopic Technique | Feature | Predicted/Observed Value |

| ¹H NMR | Pyrazole H (C5-H) | ~ 7.5 - 8.5 ppm (singlet) |

| Methoxy H (-OCH₃) | ~ 3.8 - 4.2 ppm (singlet) | |

| Ethyl H (-OCH₂CH₃) | ~ 4.1 - 4.5 ppm (quartet) | |

| Ethyl H (-OCH₂CH₃) | ~ 1.2 - 1.5 ppm (triplet) | |

| Pyrazole NH | Broad singlet, variable chemical shift | |

| ¹³C NMR | Carbonyl C (C=O) | ~ 160 - 170 ppm |

| Pyrazole C3 | ~ 150 - 160 ppm | |

| Pyrazole C5 | ~ 130 - 140 ppm | |

| Pyrazole C4 | ~ 90 - 100 ppm | |

| Methoxy C (-OCH₃) | ~ 55 - 65 ppm | |

| Ethyl C (-OCH₂) | ~ 60 - 70 ppm | |

| Ethyl C (-CH₃) | ~ 10 - 20 ppm | |

| IR Spectroscopy | N-H Stretch | ~ 3100 - 3300 cm⁻¹ (broad) |

| C-H Stretch (aromatic) | ~ 3000 - 3100 cm⁻¹ | |

| C-H Stretch (aliphatic) | ~ 2850 - 3000 cm⁻¹ | |

| C=O Stretch (ester) | ~ 1700 - 1730 cm⁻¹ | |

| C=C/C=N Stretch | ~ 1500 - 1650 cm⁻¹ | |

| C-O Stretch | ~ 1000 - 1300 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 170.07 |

| [M+H]⁺ | m/z = 171.08 | |

| [M+Na]⁺ | m/z = 193.06 |

Detailed Spectroscopic Analysis and Interpretation

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Expected ¹H NMR Spectrum:

-

Pyrazole Ring Proton (C5-H): A singlet is expected in the aromatic region, typically between δ 7.5 and 8.5 ppm. The exact chemical shift is influenced by the electron-donating methoxy group and the electron-withdrawing ethyl carboxylate group.

-

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group is anticipated around δ 3.8 - 4.2 ppm.

-

Ethyl Carboxylate Protons (-OCH₂CH₃): This group will give rise to two distinct signals: a quartet for the methylene (-CH₂-) protons due to coupling with the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons due to coupling with the methylene protons. The quartet is expected downfield (δ 4.1 - 4.5 ppm) due to the deshielding effect of the adjacent oxygen atom, while the triplet will be upfield (δ 1.2 - 1.5 ppm).

-

Pyrazole N-H Proton: The proton attached to the nitrogen atom of the pyrazole ring will likely appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, and it may undergo exchange with deuterium in deuterated solvents like D₂O.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Expected ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the downfield region, typically around δ 160 - 170 ppm.

-

Pyrazole Ring Carbons: The chemical shifts of the three carbon atoms in the pyrazole ring will vary based on their electronic environment. C3, attached to the electronegative oxygen of the methoxy group and a nitrogen, will be the most downfield of the ring carbons (δ 150 - 160 ppm). C5 will be in the range of δ 130 - 140 ppm, and C4, situated between the two functional groups, is expected to be the most upfield of the ring carbons (δ 90 - 100 ppm).

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected around δ 55 - 65 ppm.

-

Ethyl Carboxylate Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂-) will be more downfield (δ 60 - 70 ppm) than the methyl carbon (-CH₃) (δ 10 - 20 ppm) due to the proximity of the oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Spectrum:

-

N-H Stretching: A broad absorption band in the region of 3100 - 3300 cm⁻¹ is characteristic of the N-H bond in the pyrazole ring.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy and ethyl groups will appear just below 3000 cm⁻¹.

-

C=O Stretching: A strong, sharp absorption band around 1700 - 1730 cm⁻¹ is indicative of the ester carbonyl group. This is one of the most prominent peaks in the IR spectrum.

-

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyrazole ring are expected in the 1500 - 1650 cm⁻¹ region.

-

C-O Stretching: The spectrum will also show strong C-O stretching bands in the fingerprint region (1000 - 1300 cm⁻¹) corresponding to the ester and methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum:

The nominal molecular weight of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is 170 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 170. Under softer ionization techniques like electrospray ionization (ESI), common adducts would be observed:

-

[M+H]⁺: m/z 171

-

[M+Na]⁺: m/z 193

The fragmentation pattern would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) from the ester, the ethyl group (-C₂H₅, 29 Da), or the methoxy group (-OCH₃, 31 Da).

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

¹H NMR Acquisition:

-

Tune and shim the NMR spectrometer.

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

Caption: Workflow for NMR Spectroscopic Analysis.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR accessory.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (ESI)

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and strong signal.

-

Acquire the mass spectrum over a suitable m/z range.

Conclusion

The spectroscopic data of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate, as outlined in this guide, provides a detailed fingerprint for the unambiguous identification and characterization of this molecule. While a complete set of experimentally verified data from a single source remains to be published, the analysis of its structural components allows for reliable predictions of its spectral features. The provided protocols offer a standardized approach for researchers to obtain and interpret this data in their own laboratories. As with any scientific endeavor, careful experimental technique and a thorough understanding of the principles of each spectroscopic method are paramount to obtaining high-quality, reproducible results.

References

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 2015, 7(3):1174-1180. [Link]

- Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011, (xi), 1-21. [Link]

-

Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. Journal of Chemistry, 2022, 9979717. [Link]

-

Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E, 2011, 67(10), o2684. [Link]

Sources

An In-Depth Technical Guide to the NMR Analysis of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopy of ethyl 3-methoxy-1H-pyrazole-4-carboxylate, a key heterocyclic scaffold in medicinal chemistry. As a senior application scientist, this document is structured to deliver not just procedural steps, but a deep-seated understanding of the causality behind the spectral data, empowering researchers to confidently identify and characterize this and similar molecular entities.

Section 1: The Foundational Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. Its ability to probe the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—within a molecule provides a detailed map of the chemical environment, connectivity, and stereochemistry of the compound. For a molecule such as ethyl 3-methoxy-1H-pyrazole-4-carboxylate, with its distinct functional groups and aromatic system, NMR is indispensable for confirming its identity and purity.

The core principles of NMR involve the alignment of nuclear spins in a strong magnetic field and their subsequent perturbation by a radiofrequency pulse. The relaxation of these spins back to their equilibrium state emits signals whose frequency, or chemical shift (δ), is exquisitely sensitive to the local electronic environment of each nucleus.[1] Furthermore, the interactions between neighboring nuclei, known as spin-spin coupling, lead to the splitting of signals into multiplets, providing valuable information about the connectivity of atoms within the molecule.

Section 2: Molecular Structure and Predicted NMR Spectral Features

A thorough understanding of the molecular structure is paramount to interpreting its NMR spectra. The structure of ethyl 3-methoxy-1H-pyrazole-4-carboxylate, presented below, reveals several distinct proton and carbon environments that will give rise to a unique NMR fingerprint.

Caption: Molecular structure of ethyl 3-methoxy-1H-pyrazole-4-carboxylate with key atoms labeled for NMR analysis.

Predicted ¹H NMR Spectrum

Based on the analysis of structurally similar pyrazole derivatives, a detailed prediction of the ¹H NMR spectrum can be formulated. The expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| N-H | 12.0 - 13.0 | Broad Singlet | - | 1H | The acidic proton on the nitrogen of the pyrazole ring is typically deshielded and appears as a broad singlet due to quadrupole broadening and potential exchange. |

| C5-H | 7.8 - 8.2 | Singlet | - | 1H | This proton is on an sp² hybridized carbon within the aromatic pyrazole ring and is expected to be in the downfield region. |

| -OCH₃ | 3.8 - 4.1 | Singlet | - | 3H | The methoxy protons are in a shielded environment and will appear as a sharp singlet. |

| -OCH₂CH₃ | 4.1 - 4.4 | Quartet | ~7.1 | 2H | The methylene protons of the ethyl ester are adjacent to an oxygen atom, causing a downfield shift. They are split into a quartet by the neighboring methyl group. |

| -OCH₂CH₃ | 1.2 - 1.5 | Triplet | ~7.1 | 3H | The methyl protons of the ethyl ester are in a more shielded environment and are split into a triplet by the adjacent methylene group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Ester) | 160 - 165 | The carbonyl carbon of the ester group is highly deshielded. |

| C3 (Pyrazole) | 150 - 155 | This carbon is attached to a nitrogen and an oxygen (via the methoxy group), leading to a significant downfield shift. |

| C5 (Pyrazole) | 135 - 140 | The sp² carbon of the pyrazole ring attached to a nitrogen and bearing a proton. |

| C4 (Pyrazole) | 95 - 105 | This sp² carbon is part of the aromatic ring and is generally found in this region for substituted pyrazoles. |

| -OCH₂CH₃ | 60 - 65 | The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen atom. |

| -OCH₃ | 55 - 60 | The methoxy carbon is in a typical range for such functional groups. |

| -OCH₂CH₃ | 14 - 16 | The terminal methyl carbon of the ethyl group is the most shielded carbon in the molecule. |

Section 3: Experimental Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.

Caption: A standardized workflow for NMR analysis, from sample preparation to final data interpretation.

Step-by-Step Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of ethyl 3-methoxy-1H-pyrazole-4-carboxylate for a standard ¹H NMR analysis. For ¹³C NMR, a more concentrated sample of 50-100 mg may be beneficial to reduce acquisition time.[2]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Use approximately 0.6 mL of the solvent.[2]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shift axis.[3][4]

-

Transfer to NMR Tube: Carefully transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detection coil (typically around 4-5 cm).[5]

-

Mixing: Cap the NMR tube securely and gently invert it several times to ensure a homogeneous solution. Inhomogeneity can lead to broadened spectral lines.[6]

Data Acquisition Parameters

-

Locking and Shimming: After inserting the sample into the spectrometer, the instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp, symmetrical peaks.

-

¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters to consider are the spectral width, acquisition time, and number of scans. For most samples, 8 to 16 scans will provide a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Due to the low natural abundance of ¹³C, more scans are required. A proton-decoupled experiment is standard, which simplifies the spectrum to single lines for each unique carbon.

Section 4: Advanced 2D NMR Techniques for Unambiguous Assignment

While 1D NMR provides a wealth of information, complex molecules can exhibit overlapping signals. In such cases, 2D NMR experiments are invaluable for definitively assigning proton and carbon signals.

-

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other.[7] For ethyl 3-methoxy-1H-pyrazole-4-carboxylate, a cross-peak would be expected between the quartet of the -OCH₂- group and the triplet of the -CH₃ group in the ethyl ester moiety.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[8] It would be used to definitively link the proton signals of the methoxy, ethyl, and C5-H to their corresponding carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart.[8] This is particularly powerful for identifying quaternary carbons and piecing together the molecular framework. For instance, the C5-H proton would show correlations to the C4 and C3 carbons of the pyrazole ring, as well as the ester carbonyl carbon.

Section 5: Conclusion and Best Practices

The NMR analysis of ethyl 3-methoxy-1H-pyrazole-4-carboxylate is a clear illustration of the power of this technique in modern chemistry. A systematic approach, beginning with a thorough understanding of the molecular structure and predicted spectral features, followed by meticulous experimental execution and data analysis, is key to obtaining reliable and insightful results. By leveraging both 1D and 2D NMR techniques, researchers can achieve a high level of confidence in the structural characterization of this and other novel chemical entities, a critical step in the drug discovery and development pipeline.

References

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 3-amino-1H-pyrazole-4-carboxylate. Retrieved from [Link]

- Youssef, A. M. S., Faty, R. A. M., & Youssef, M. M. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. Journal of the Korean Chemical Society, 45(5), 448-453.

-

Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 3-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

-

ResearchGate. (2019). Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

-

SpectraBase. (n.d.). 3-aminopyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

- SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).

-

Imperial College London. (2022). NMR Data for Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (5). 13C dmso-d6. Retrieved from [Link]

-

University of California, Davis. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

Kwan, E. E. (n.d.). 2D NMR Solutions.pdf. Retrieved from [Link]

Sources

- 1. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. organomation.com [organomation.com]

- 4. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 8. emerypharma.com [emerypharma.com]

1H NMR spectrum of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical verification. This document moves beyond a simple data report to explain the causal relationships between the molecular structure and its spectral output, providing field-proven insights into data acquisition and interpretation.

Molecular Structure and Proton Environments

The first step in any NMR spectral interpretation is a thorough understanding of the molecule's structure to identify all unique proton environments. Ethyl 3-methoxy-1H-pyrazole-4-carboxylate possesses five distinct sets of protons, each with a unique electronic environment that dictates its resonance frequency (chemical shift).

The structure contains:

-

An ethyl ester group (-OCH₂CH₃)

-

A methoxy group (-OCH₃)

-

A pyrazole ring with a single proton at the C5 position.

-

An amine proton on the pyrazole ring (N1-H).

Each of these groups will produce a distinct signal in the ¹H NMR spectrum, the characteristics of which are foundational to confirming the molecule's identity.

Caption: Labeled structure of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate.

Principles of Spectral Interpretation

A ¹H NMR spectrum provides four key pieces of information for structural analysis: the number of signals, their chemical shift, their integration, and their multiplicity (splitting pattern).[1][2]

-

Chemical Shift (δ) : The position of a signal along the x-axis (in ppm) indicates the electronic environment of the proton. Electronegative atoms or groups (like oxygen or aromatic rings) withdraw electron density from around a proton, "deshielding" it and causing its signal to appear at a higher chemical shift (downfield).[3][4][5] The standard reference point is Tetramethylsilane (TMS), set at 0 ppm.[1]

-

Integration : The area under each signal is proportional to the number of protons it represents. This allows for a quantitative determination of the relative ratio of protons in the molecule.[6]

-

Multiplicity : Spin-spin coupling between non-equivalent protons on adjacent carbons splits a signal into multiple peaks (a multiplet). The 'n+1' rule is a common heuristic, where a proton with 'n' adjacent, non-equivalent protons will be split into 'n+1' peaks.[2]

-

Coupling Constant (J) : The distance between the peaks in a multiplet is the coupling constant, measured in Hertz (Hz).[7][8] For two coupled proton groups, the J value will be identical, allowing for the identification of neighboring protons.

Detailed ¹H NMR Spectral Analysis

Based on the structure, a detailed prediction of the ¹H NMR spectrum can be made. The spectrum is typically acquired in a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆.

The Ethyl Ester Group: Protons (a) and (b)

-

Protons (a) - Methyl (-CH₃) :

-

Chemical Shift: Expected around δ 1.2-1.4 ppm . These protons are on a standard sp³-hybridized carbon and are relatively shielded.

-

Integration: Integrates to 3H .

-

Multiplicity: These three protons are adjacent to the two protons of the methylene group (b). Following the n+1 rule (2+1=3), the signal will be a triplet (t) . The typical coupling constant for free-rotating ethyl groups is around J ≈ 7 Hz .[8]

-

-

Protons (b) - Methylene (-CH₂-) :

-

Chemical Shift: Expected around δ 4.1-4.4 ppm . These protons are directly attached to an oxygen atom, which is strongly electronegative and deshielding, shifting the signal significantly downfield compared to a standard alkyl chain.[9]

-

Integration: Integrates to 2H .

-

Multiplicity: These two protons are adjacent to the three protons of the methyl group (a). According to the n+1 rule (3+1=4), the signal will be a quartet (q) with the same coupling constant, J ≈ 7 Hz .

-

The Methoxy Group: Protons (c)

-

Protons (c) - Methoxy (-OCH₃) :

-

Chemical Shift: Expected around δ 3.9-4.1 ppm . Similar to the methylene protons, these are deshielded by the directly attached oxygen atom. Their position on the pyrazole ring further influences their exact shift.

-

Integration: Integrates to 3H .

-

Multiplicity: These protons have no adjacent proton neighbors. Therefore, the signal will be a singlet (s) .

-

The Pyrazole Ring: Protons (d) and (e)

-

Proton (d) - C5-H :

-

Chemical Shift: Expected in the aromatic region, around δ 7.9-8.2 ppm . Protons on heterocyclic aromatic rings are typically deshielded due to the ring current effect.[4] The specific position is influenced by the electronic effects of the methoxy and carboxylate substituents.[10] A similar compound, ethyl 3-amino-1H-pyrazole-4-carboxylate, shows its C5-H at 7.96 ppm.[11]

-

Integration: Integrates to 1H .

-

Multiplicity: This proton has no adjacent protons within three bonds, so it will appear as a singlet (s) .

-

-

Proton (e) - N1-H :

-

Chemical Shift: Highly variable, expected to be a broad signal significantly downfield, often > δ 10 ppm . The chemical shift is sensitive to solvent, concentration, and temperature.[2]

-

Integration: Integrates to 1H .

-

Multiplicity: Typically a broad singlet (br s) . The broadness is due to quadrupole broadening from the adjacent nitrogen and chemical exchange.

-

Validation: This signal can be definitively identified by performing a D₂O exchange experiment . After adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, the N-H proton will exchange with deuterium and its signal will disappear.[2]

-

Summary of Predicted ¹H NMR Data

The anticipated spectral data is consolidated below for easy reference.

| Proton Label | Assignment | Integration | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| (a) | -OCH₂CH₃ | 3H | Triplet (t) | 1.2 - 1.4 | ~7 |

| (b) | -OCH₂ CH₃ | 2H | Quartet (q) | 4.1 - 4.4 | ~7 |

| (c) | -OCH₃ | 3H | Singlet (s) | 3.9 - 4.1 | N/A |

| (d) | Pyrazole C5-H | 1H | Singlet (s) | 7.9 - 8.2 | N/A |

| (e) | Pyrazole NH | 1H | Broad Singlet (br s) | > 10 (variable) | N/A |

Experimental Protocol for Spectrum Acquisition

To ensure high-quality, reproducible data, a standardized protocol is essential. This workflow represents a self-validating system for acquiring a routine ¹H NMR spectrum.

Sample Preparation

The quality of the NMR spectrum is profoundly dependent on proper sample preparation.

-

Weighing: Accurately weigh 5-10 mg of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time for ¹H NMR.[12]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. CDCl₃ is a common first choice for many organic molecules. If the compound has limited solubility, DMSO-d₆ is an excellent alternative. Use approximately 0.6-0.7 mL of solvent.[13][14]

-

Dissolution: Transfer the weighed solid into a clean, dry vial. Add the deuterated solvent and gently agitate until the solid is fully dissolved.

-

Filtration (Critical Step): To remove any particulate matter that can degrade spectral resolution, filter the solution directly into a high-quality 5 mm NMR tube. This is best accomplished by passing the solution through a small plug of glass wool packed into a Pasteur pipette.

-

Standard: Add a small amount of an internal standard, typically TMS (tetramethylsilane), unless the solvent contains it already. TMS provides the 0 ppm reference signal.[1]

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Instrument and Acquisition Parameters

These are typical starting parameters for a modern NMR spectrometer (e.g., 400 MHz).

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines.[15]

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Acquisition Time (at): ~2-4 seconds.

-

Relaxation Delay (d1): ~1-2 seconds.

-

Number of Scans (ns): 8 to 16 scans are typically adequate for a sample of this concentration.

-

Data Processing: After acquisition, the Free Induction Decay (FID) is Fourier transformed. Apply a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum manually. Calibrate the spectrum by setting the TMS peak to 0 ppm (or the residual solvent peak to its known value, e.g., CDCl₃ at 7.26 ppm[16]).

Caption: Standard workflow for NMR sample preparation and data acquisition.

Verification and Common Issues

-

Impurity Peaks: Always check for unexpected signals. Common impurities include residual solvents from synthesis (e.g., ethyl acetate, hexane, acetone) or water.[16][17][18] The chemical shifts of these are well-documented.

-

Solvent Peak: A residual, non-deuterated solvent peak will always be present (e.g., CHCl₃ at 7.26 ppm).[19] Ensure it does not overlap with signals of interest. If it does, consider using a different deuterated solvent.

-

Broad Lines: Poorly shimmed samples or the presence of paramagnetic impurities can cause significant line broadening.[4] If lines are broad, re-shim the sample. If the problem persists, re-prepare the sample, ensuring careful filtration.

Conclusion

The ¹H NMR spectrum of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate is highly characteristic and provides unambiguous confirmation of its structure. By systematically analyzing the chemical shift, integration, and multiplicity of the five distinct proton signals, a complete structural assignment can be made with high confidence. Adherence to the outlined experimental protocol ensures the acquisition of high-quality data suitable for research, development, and quality control purposes.

References

-

ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... [Scientific Diagram]. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

- Mobinikhaledi, A., Foroughifar, N., Hogabry, B., & Zamani, KH. (2002). H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 24(2), 149-152.

-

University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (4 a)... [Scientific Diagram]. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

- Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Retrieved from [Link]

-

ResearchGate. (2019, September 9). Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. Retrieved from [Link]

-

ResearchGate. (2025, December 12). (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

- Rees, R. G., & Green, M. J. (1968). Carbon-I 3 M.m.r. Spectroscopy of Pyrazole and Some Substituted Pyrazoles. Journal of the Chemical Society B: Physical Organic, 387.

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Leah4sci.com. (2017, July 5). How to calculate coupling constants [Video]. YouTube. Retrieved from [Link]

- Daly, A. M., & Shoulders, M. D. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Letters, 18(5), 1132–1135.

-

The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

- Aspers, R. L. G., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Sustainable Chemistry & Engineering, 4(4), 2031–2037.

-

ResearchGate. (2025, August 5). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 3-amino-1H-pyrazole-4-carboxylate. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. acdlabs.com [acdlabs.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. jcsp.org.pk [jcsp.org.pk]

- 11. researchgate.net [researchgate.net]

- 12. organomation.com [organomation.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 15. publish.uwo.ca [publish.uwo.ca]

- 16. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 18. scs.illinois.edu [scs.illinois.edu]

- 19. chem.washington.edu [chem.washington.edu]

mass spectrometry of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive examination of the mass spectrometric behavior of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. We delve into the foundational principles of both hard and soft ionization techniques, offering a detailed, predictive analysis of the fragmentation patterns generated under Electron Ionization (EI) and Electrospray Ionization (ESI). By explaining the causality behind ion formation and fragmentation, this document serves as a practical reference for method development, structural elucidation, and impurity profiling. Detailed, field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, alongside visual diagrams of fragmentation pathways to enhance understanding and application.